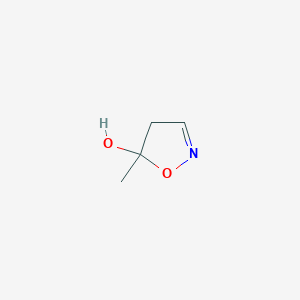
1-(4H-1,2,4-Triazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4H-1,2,4-Triazol-4-yl)ethanone is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4H-1,2,4-Triazol-4-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of hydrazine with acetic anhydride to form 1,2,4-triazole. This intermediate is then reacted with acetyl chloride under controlled conditions to yield 1-(4H-1,2,4-Triazol-4-yl)ethanone .
Industrial Production Methods: In industrial settings, the production of 1-(4H-1,2,4-Triazol-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4H-1,2,4-Triazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
1-(4H-1,2,4-Triazol-4-yl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4H-1,2,4-Triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
- 1-(1H-1,2,4-Triazol-1-yl)ethanone
- 1-(2H-1,2,4-Triazol-2-yl)ethanone
- 1-(3H-1,2,4-Triazol-3-yl)ethanone
Comparison: 1-(4H-1,2,4-Triazol-4-yl)ethanone is unique due to the position of the triazole ring, which affects its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
21565-40-2 |
|---|---|
Formule moléculaire |
C4H5N3O |
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
1-(1,2,4-triazol-4-yl)ethanone |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-2-5-6-3-7/h2-3H,1H3 |
Clé InChI |
CTLKWDNYOOIAEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
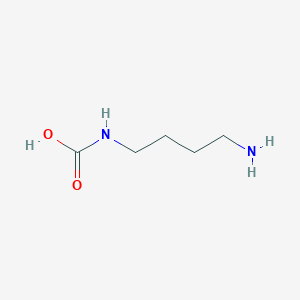
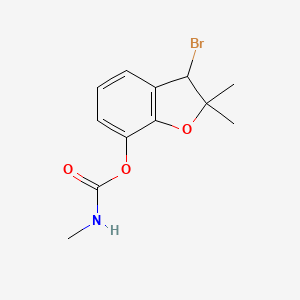
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
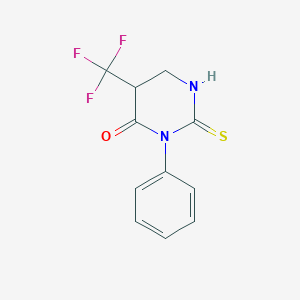
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)

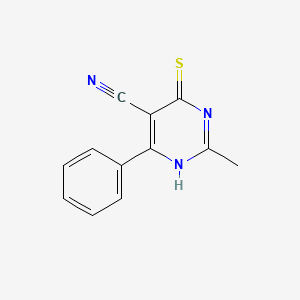
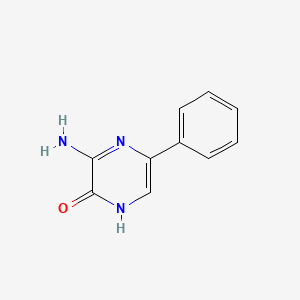
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)


![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
